molecular formula C7H6F2OS B2935520 2,6-Difluoro-4-methoxybenzenethiol CAS No. 1178498-08-2

2,6-Difluoro-4-methoxybenzenethiol

Cat. No.: B2935520
CAS No.: 1178498-08-2
M. Wt: 176.18
InChI Key: VGMXRZSPWYTHMO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzenethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a thiol (-SH) functional group. This compound is part of a broader class of fluorinated arylthiols, which are valued in organic synthesis for their electron-withdrawing fluorine substituents and nucleophilic thiol moiety. However, commercial availability of this compound has been discontinued, as noted in product listings from CymitQuimica .

Properties

IUPAC Name

2,6-difluoro-4-methoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-4-2-5(8)7(11)6(9)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXRZSPWYTHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzenethiol typically involves the introduction of fluorine atoms and a methoxy group onto a benzene ring, followed by the addition of a thiol group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol. The thiol group is then added via a thiolation reaction, often using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxybenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.

    Substitution: The fluorine atoms and the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Difluoro-4-methoxybenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can enhance its binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives of 2,6-difluoro-4-methoxybenzene, differing primarily in the functional group attached to the aromatic core. Key analogs include:

Compound Name Molecular Formula Functional Group Applications (Inferred) Reference ID
2,6-Difluoro-4-methoxybenzonitrile C₈H₄F₂NO Nitrile (-CN) Agrochemical intermediates BP 7241
2,6-Difluoro-4-methoxyphenylacetic acid C₉H₈F₂O₃ Carboxylic acid (-COOH) Pharmaceutical synthesis BP 7242
2,6-Difluoro-4-methoxyphenylboronic acid C₇H₇BF₂O₃ Boronic acid (-B(OH)₂) Suzuki-Miyaura cross-coupling BP 7243
2,6-Difluoro-4-nitroaniline C₆H₄F₂N₂O₂ Nitro (-NO₂), amine (-NH₂) Dye or polymer precursors BP 7244
2,6-Difluoro-4-nitrophenol C₆H₃F₂NO₃ Nitro (-NO₂), hydroxyl (-OH) Explosives or corrosion inhibitors BP 7245
2,6-Difluoro-4-pyridinecarboxylic acid C₇H₃F₂NO₂ Pyridine ring, carboxylic acid Metal-organic frameworks (MOFs) BP 7246

Key Differences and Reactivity

  • Electrophilicity : The thiol group in 2,6-Difluoro-4-methoxybenzenethiol confers nucleophilic reactivity, enabling participation in thiol-ene click chemistry or metal coordination. In contrast, the nitrile (BP 7241) and boronic acid (BP 7243) derivatives are electrophilic or undergo cross-coupling reactions, respectively.
  • Solubility : While solubility data is unavailable in the cited sources, the carboxylic acid (BP 7242) and pyridinecarboxylic acid (BP 7246) analogs are likely more polar and water-soluble than the thiol or nitrile derivatives.
  • Stability : The nitro-substituted compounds (BP 7244, BP 7245) may exhibit reduced thermal stability due to the electron-withdrawing nitro group, which can destabilize the aromatic ring.

Research Findings and Limitations

  • Discontinuation of this compound : The compound’s commercial discontinuation limits its current use, whereas its analogs remain accessible for research (e.g., BP 7241–BP 7246) .
  • Gaps in Data : Detailed physicochemical properties (e.g., melting points, logP) and mechanistic studies are absent in the provided sources, necessitating further experimental validation.

Biological Activity

2,6-Difluoro-4-methoxybenzenethiol, a compound with significant potential in biological research, exhibits various biological activities. Its unique chemical structure, featuring fluorine and methoxy functional groups alongside a thiol group, enhances its reactivity and specificity in biochemical interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₂O₂S. The presence of fluorine atoms increases the compound's electron-withdrawing capacity, while the methoxy group enhances solubility and reactivity. The thiol group (-SH) is critical for forming covalent bonds with target proteins, influencing their functions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect enzyme activity and protein stability.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation by interacting with receptors or enzymes involved in these processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using disk diffusion methods. Results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting strong bactericidal properties.
  • Anti-inflammatory Study : In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure FeaturesBiological Activity
2,6-DifluorobenzenethiolLacks methoxy groupModerate antimicrobial activity
4-MethoxybenzenethiolLacks fluorine atomsLimited reactivity
2,6-Difluoro-4-methoxybenzaldehydeContains an aldehyde groupDifferent chemical properties

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